Product packaging for Ganoderic acid L(Cat. No.:CAS No. 102607-24-9)

Ganoderic acid L

Cat. No.: B562185
CAS No.: 102607-24-9
M. Wt: 534.7 g/mol
InChI Key: RZBILUATLYXZLI-IMAZOSPNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Ganoderma Species and Bioactive Constituents

The genus Ganoderma encompasses a group of wood-decaying fungi, with over 428 identified species, that have been integral to traditional medicine systems, particularly in Asia, for centuries. worldscientific.com Ganoderma lucidum is the most extensively studied species within this genus. worldscientific.com These fungi are recognized for their diverse array of bioactive compounds, which are primarily responsible for their therapeutic properties. worldscientific.com

The principal physiologically active constituents isolated from Ganoderma species, including their fruiting bodies, spores, and mycelium, are triterpenoids and polysaccharides. nih.govnih.govnih.gov Beyond these two major groups, Ganoderma also contains other important bioactive molecules such as steroids, sterols, phenols, peptidoglycans, proteins, and nucleotides. nih.govnih.govresearchgate.net These compounds contribute to a wide spectrum of pharmacological effects, including immunomodulatory, anti-inflammatory, and anticancer activities. worldscientific.commdpi.com The complex chemical composition of Ganoderma underpins its broad therapeutic applications and has made it a subject of significant scientific research. nih.govresearchgate.net

Table 1: Major Bioactive Constituents of Ganoderma Species

Bioactive Constituent Class Specific Examples Key Reported Activities
Triterpenoids Ganoderic acids, Lucidenic acids, Ganoderols Anticancer, Anti-inflammatory, Hepatoprotective worldscientific.comnih.govwikipedia.org
Polysaccharides β-D-glucans, Polysaccharide-protein complexes Immunomodulatory, Anti-inflammatory worldscientific.comnih.gov
Steroids/Sterols Ergosterol, Ergosterol peroxide Anticancer nih.gov
Proteins/Peptides Ling-Zhi-8 (LZ-8) protein Immunomodulatory mdpi.com
Phenols Phenolic acids, Flavonoids Antioxidant worldscientific.comresearchgate.net
Nucleotides/Nucleosides Adenosine, Guanosine Inhibition of platelet aggregation researchgate.net

Significance of Lanostane-Type Triterpenoids in Ganoderma Research

Among the myriad of compounds found in Ganoderma, the lanostane-type triterpenoids are considered characteristic and major pharmacologically active metabolites. nih.govnih.gov These molecules are a class of highly oxygenated C30 triterpenoids derived from lanosterol (B1674476). wikipedia.orgnih.gov Since the first ganoderic acid (Ganoderic acid A) was identified in 1982, over 150 lanostane-type triterpenoids have been isolated from G. lucidum alone. nih.gov

The significance of these compounds in scientific research is immense, primarily due to their extensive and potent biological activities. nih.gov Ganoderic acids, a prominent subgroup of these triterpenoids, have demonstrated a wide range of pharmacological functions, including anti-cancer, anti-inflammatory, antioxidant, anti-HIV, and hepatoprotective effects. wikipedia.orgfrontiersin.org For instance, specific ganoderic acids have been shown to induce apoptosis in cancer cells and inhibit tumor metastasis. frontiersin.org The structural diversity and functional variety of these lanostanoids make them a focal point in the search for new therapeutic agents from natural sources. nih.govnih.gov Their complex biosynthesis, beginning with the mevalonate (B85504) pathway to form lanosterol, is also an area of active investigation, with research aimed at enhancing their production through genetic engineering and fermentation optimization. nih.govfrontiersin.orgplos.org

Identification and Isolation of Ganoderic Acid L within the Ganoderic Acid Class

This compound is a specific lanostane-type triterpenoid (B12794562) belonging to the broader class of ganoderic acids. foodb.ca Like other members of its class, it is a complex molecule characterized by a tetracyclic triterpene core. foodb.ca The identification and isolation of individual ganoderic acids from the complex mixture present in Ganoderma extracts is a meticulous process requiring advanced analytical techniques.

The general procedure for isolating ganoderic acids begins with the extraction of dried and powdered Ganoderma fruiting bodies using a solvent such as ethanol (B145695). nih.govnih.gov The resulting crude extract is then subjected to a series of chromatographic separations. Column chromatography, often using silica gel and eluting with a gradient system (e.g., chloroform/acetone), is a common first step for purification. nih.gov This is frequently followed by reversed-phase column chromatography. nih.gov

Final purification to isolate a specific compound like this compound is typically achieved using high-performance liquid chromatography (HPLC), particularly semi-preparative HPLC. nih.govjfda-online.com Once an individual compound is isolated, its structure is elucidated and confirmed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR) is crucial for determining the detailed chemical structure, while Mass Spectrometry (MS) is used to confirm the molecular weight and formula. nih.govsigmaaldrich.com

Table 2: Chemical Profile of this compound

Property Value
Common Name This compound
Synonyms Ganoderate L, 3beta,7beta,15alpha,20-Tetrahydroxy-11,23-dioxo-5alpha-lanost-8-en-26-Oic acid
Chemical Class Triterpenoid
CAS Number 102607-24-9
Chemical Formula C30H46O8
IUPAC Name 6-hydroxy-2-methyl-4-oxo-6-{5,9,12-trihydroxy-2,6,6,11,15-pentamethyl-17-oxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-1(10)-en-14-yl}heptanoic acid

Data sourced from FooDB foodb.ca


Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O8 B562185 Ganoderic acid L CAS No. 102607-24-9

Properties

CAS No.

102607-24-9

Molecular Formula

C30H46O8

Molecular Weight

534.7 g/mol

IUPAC Name

(2R,6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C30H46O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-22,32,34-35,38H,8-14H2,1-7H3,(H,36,37)/t15-,17+,19+,20-,21+,22+,27+,28-,29+,30+/m1/s1

InChI Key

RZBILUATLYXZLI-IMAZOSPNSA-N

physical_description

Solid

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Ganoderic Acids

Elucidation of the Mevalonate (B85504) (MVA) Pathway in Ganoderic Acid Synthesis

Role of Key Enzymes in Triterpenoid (B12794562) Backbone Biosynthesis

The biosynthesis of the triterpenoid backbone is a meticulously orchestrated process governed by several key enzymes. The genes encoding these enzymes have been identified and characterized in Ganoderma lucidum, providing valuable insights into the regulation of ganoderic acid production. asm.orgd-nb.info

3-Hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a pivotal rate-limiting enzyme in the MVA pathway. mdpi.comthescipub.com It catalyzes the conversion of HMG-CoA to mevalonate, a committed step in isoprenoid biosynthesis. scirp.orgthescipub.com The gene encoding HMGR has been isolated from G. lucidum, and its overexpression has been shown to significantly increase the production of ganoderic acids. asm.orgnih.gov This enhancement is accompanied by an increased accumulation of the intermediates squalene (B77637) and lanosterol (B1674476), highlighting the enzyme's crucial role in channeling precursors towards triterpenoid synthesis. asm.orgnih.gov Studies have revealed that the expression of the HMGR gene is often upregulated during the developmental stages associated with higher triterpenoid content, such as the primordium stage. nih.govoup.com

Farnesyl-diphosphate synthase (FPS) is another critical enzyme that catalyzes the synthesis of farnesyl diphosphate (B83284) (FPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comd-nb.info FPP stands at a crucial metabolic crossroads, serving as the precursor for various terpenoids, including sesquiterpenes, sterols, and triterpenes. tandfonline.comd-nb.info The gene for FPS has been cloned from G. lucidum, and its deduced amino acid sequence shows high homology with other fungal FPS genes. tandfonline.comresearchgate.netnih.gov Overexpression of the FPS gene in G. lucidum has been demonstrated to boost the accumulation of total and individual ganoderic acids. nih.gov This genetic modification also leads to the upregulation of downstream genes like squalene synthase and lanosterol synthase, indicating a coordinated regulation of the pathway. asm.orgnih.gov

Squalene synthase (SQS) directs the metabolic flux from FPP specifically towards the biosynthesis of triterpenoids and sterols. thescipub.com It catalyzes the first committed step in triterpene synthesis, the head-to-head condensation of two molecules of FPP to form squalene. scirp.orgfrontiersin.org The gene encoding SQS has been successfully cloned and characterized from G. lucidum. jmb.or.krjmb.or.krnih.gov Functional complementation studies in yeast have confirmed its role. jmb.or.krnih.gov The expression of the SQS gene has been observed to be higher during the primordium stage of mushroom development, correlating with increased triterpenoid production. jmb.or.krjmb.or.kr Overexpression of the SQS gene has also been shown to enhance the accumulation of ganoderic acids, solidifying its status as a key enzyme in the pathway. tandfonline.com

Post-Lanosterol Modifications: Oxidation, Reduction, and Acylation Reactions

While the MVA pathway provides the lanosterol backbone, the immense structural diversity of ganoderic acids arises from a series of subsequent modifications. mdpi.comatlantis-press.com These post-lanosterol transformations are primarily catalyzed by a large and diverse group of enzymes, including cytochrome P450 monooxygenases (CYP450s) and acetyltransferases. tandfonline.comresearchgate.netresearchgate.net These reactions involve a complex interplay of oxidation, reduction, and acylation. mdpi.comd-nb.infofrontiersin.orgtandfonline.com

The oxidation of the lanostane (B1242432) skeleton is a key step, and genome analysis of G. lucidum has revealed a significant number of putative CYP450 genes that are likely involved in this process. scirp.orgscirp.orgresearchgate.netresearchgate.net These enzymes introduce hydroxyl groups and other oxygen-containing functionalities at various positions on the triterpenoid ring structure and side chain. researchgate.netresearchgate.net For instance, the cytochrome P450 enzyme CYP5150L8 has been identified to catalyze the three-step oxidation of lanosterol at the C-26 position to produce 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), an antitumor ganoderic acid. nih.govsjtu.edu.cn Another P450, CYP5139G1, has been found to be responsible for the C-28 oxidation of HLDOA. nih.gov

Following oxidation, reduction and acylation reactions further contribute to the structural diversification of ganoderic acids. frontiersin.orgtandfonline.com These modifications, mediated by reductases and acetyltransferases, alter the properties and biological activities of the final compounds. tandfonline.com Although the complete enzymatic cascade for the biosynthesis of each individual ganoderic acid is still under investigation, the identification and characterization of these modifying enzymes are crucial for understanding and potentially engineering the production of specific, high-value ganoderic acids. tandfonline.comresearchgate.netnih.gov

Research Findings on Key Biosynthetic Enzymes

EnzymeGeneKey FunctionImpact of OverexpressionReference
3-Hydroxy-3-methylglutaryl CoA Reductase hmgrCatalyzes the formation of mevalonate from HMG-CoA.2-fold increase in ganoderic acid content. asm.orgnih.gov
Farnesyl-diphosphate Synthase fpsCatalyzes the synthesis of farnesyl diphosphate (FPP).2.28-fold increase in total ganoderic acids. nih.gov
Squalene Synthase sqsCatalyzes the synthesis of squalene from FPP.Enhanced accumulation of total and individual ganoderic acids. tandfonline.com
Lanosterol Synthase lsCatalyzes the cyclization of 2,3-oxidosqualene (B107256) to lanosterol.Positively correlated with triterpene content. atlantis-press.comtandfonline.com
Cytochrome P450 (CYP5150L8) cyp5150l8Catalyzes three-step oxidation of lanosterol at C-26.Production of 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA). nih.govsjtu.edu.cn
Cytochrome P450 (CYP5139G1) cyp5139g1Responsible for C-28 oxidation of HLDOA.Formation of 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA). nih.gov

Genetic Regulation of Ganoderic Acid Biosynthesisnih.gov

The production of ganoderic acids is tightly controlled at the genetic level, involving a host of regulatory genes and transcription factors that respond to both internal developmental cues and external environmental signals. frontiersin.org

Several key transcription factors have been identified as crucial regulators of ganoderic acid biosynthesis. Transcriptome and metabolome analyses have revealed that transcription factors play a pivotal role in linking signal transduction pathways with the expression of target genes involved in secondary metabolism. nih.govfrontiersin.org

Key regulatory genes and transcription factors include:

LaeA: A methyltransferase that acts as a global regulator of secondary metabolism. frontiersin.org Deletion of the laeA gene in G. lingzhi resulted in a significant decrease in ganoderic acid concentration, while its overexpression led to an increase. frontiersin.org This indicates that LaeA is a positive regulator of ganoderic acid biosynthesis. frontiersin.org

MADS-box transcription factors (e.g., GlMADS1): These have been shown to regulate secondary metabolism in G. lucidum. frontiersin.orgbegellhouse.com Silencing of the MADS1 gene hinders the formation of primordia, a key developmental stage for ganoderic acid production. frontiersin.org

Homeobox transcription factors: These are implicated in secondary metabolism, and a specific homeobox transcription factor, GL25472, has been shown to bind to the promoter regions of hmgr and osc, two key genes in the ganoderic acid biosynthesis pathway. frontiersin.org

Other Transcription Factors: A variety of other transcription factors have also been identified, including AreA, PacC, MADS1, APSES (GlSwi6), GATA (AreA), Cys2His2 zinc finger proteins (CRZ1), and velvet family proteins, all of which play a role in fungal growth, development, and ganoderic acid biosynthesis. frontiersin.orgfrontiersin.org

Regulatory Gene/Transcription Factor Function in Ganoderic Acid Biosynthesis Supporting Evidence
LaeA Positive regulatorDeletion reduces GA concentration; overexpression increases it. frontiersin.org
MADS1 Regulates GA biosynthesis and primordia formationGene-silencing mutants hinder primordia formation. frontiersin.org
Homeobox (GL25472) Binds to promoter regions of key biosynthetic genes (hmgr, osc)Yeast-one-hybrid assays confirmed binding. frontiersin.org
AreA (GATA) Involved in regulating GA biosynthesisIdentified as a regulatory transcription factor. frontiersin.orgfrontiersin.org
PacC (Pcc1) Involved in regulating GA biosynthesisIdentified as a regulatory transcription factor. frontiersin.orgfrontiersin.org
GlSwi6 (APSES) Involved in fungal growth, development, and GA biosynthesisFunctional analysis has confirmed its role. frontiersin.org
CRZ1 (C2H2) Plays a role in GA biosynthesisIdentified as a regulatory transcription factor. frontiersin.org
Velvet family proteins Play an important role in GA biosynthesisIdentified through transcriptome and metabolome analyses. nih.govfrontiersin.org

The biosynthesis of ganoderic acids is intricately linked to the developmental stages of Ganoderma lucidum. nih.govfrontiersin.org Gene expression profiling has revealed that the transcription levels of key biosynthetic genes change significantly during the transition from mycelia to primordia and fruiting bodies. nih.govfrontiersin.org

The expression of genes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), farnesyl pyrophosphate synthase (FPS), squalene synthase (SQS), and lanosterol synthase (LS) are significantly upregulated during the immature stage of the fruiting body, which correlates with the highest accumulation of total triterpenoids and individual ganoderic acids like GA-T, GA-S, and GA-Me. atlantis-press.com For instance, at the immature stage, the transcript levels for HMGR, FPS, SQS, and LS were found to be up-regulated by 1.8-, 8.7-, 30.5-, and 19.2-fold, respectively. atlantis-press.com

Furthermore, transcriptome analysis has identified a number of differentially expressed genes between these developmental stages, with a significant enrichment in genes related to the biosynthesis of secondary metabolites, including ganoderic acids and flavonoids. nih.govfrontiersin.org This indicates that the developmental program of the fungus directly orchestrates the production of these bioactive compounds. frontiersin.org

Environmental and Biotechnological Modulators of Ganoderic Acid Productionresearchgate.nethortherbpublisher.com

The production of ganoderic acids is not solely determined by genetics; it is also highly responsive to a variety of environmental cues and can be manipulated through biotechnological strategies.

Environmental stressors can act as potent elicitors, significantly enhancing the accumulation of ganoderic acids.

Heat Stress: High temperatures have been shown to inhibit mycelial growth but induce the biosynthesis of ganoderic acids. hortherbpublisher.commdpi.com This response is mediated by an increase in cytosolic Ca2+ concentration and alterations in membrane fluidity. hortherbpublisher.comhortherbpublisher.com

Water Stress: Conditions of water deficit lead to an increase in intracellular reactive oxygen species (ROS) levels, which in turn boosts the content of ganoderic acids. hortherbpublisher.com The interaction between aquaporin (GlAQP) and NADPH oxidase (NOX) plays a significant role in this process. hortherbpublisher.comhortherbpublisher.com

Nitrogen Limitation: A deficiency in nitrogen is another stress condition that has been observed to promote the synthesis of ganoderic acids. hortherbpublisher.comresearchgate.netasm.org This is linked to the activation of the transcription factor GCN4. hortherbpublisher.comasm.org

Ethylene (B1197577): Exposure to ethylene has also been identified as a factor that can modulate the expression of genes involved in ganoderic acid biosynthesis. frontiersin.org

Stressor Effect on Ganoderic Acid Production Mediating Factors
Heat Stress Increased accumulationIncreased cytosolic Ca2+, altered membrane fluidity. hortherbpublisher.comhortherbpublisher.com
Water Stress Increased accumulationIncreased Reactive Oxygen Species (ROS) levels. hortherbpublisher.comhortherbpublisher.com
Nitrogen Limitation Increased accumulationActivation of GCN4 transcription factor. hortherbpublisher.comasm.org
Ethylene Modulated biosynthesisAltered gene expression. frontiersin.org

A complex network of signaling molecules is involved in transducing environmental stress signals to regulate ganoderic acid biosynthesis.

Reactive Oxygen Species (ROS): ROS act as crucial signaling molecules in response to various stressors like water stress and nitrogen limitation, positively regulating ganoderic acid biosynthesis. researchgate.nethortherbpublisher.comasm.org NADPH oxidases are a primary source of ROS involved in this regulation. asm.org

Calcium Ions (Ca2+): Intracellular Ca2+ levels are a key component of the signaling cascade, particularly in response to heat stress, leading to enhanced ganoderic acid production. hortherbpublisher.comhortherbpublisher.comasm.org

Nitric Oxide (NO): NO participates in the regulation of ganoderic acid biosynthesis, often interacting with other signaling pathways. frontiersin.org

Cyclic Adenosine Monophosphate (cAMP): cAMP is another important second messenger that has been implicated in the signal transduction pathways that control the synthesis of ganoderic acids. frontiersin.orgnih.gov

Given the pharmacological importance of ganoderic acids, significant research has focused on metabolic engineering strategies to increase their production in Ganoderma lucidum.

Overexpression of Key Biosynthetic Genes: Overexpressing genes that encode rate-limiting enzymes in the MVA pathway is a common and effective strategy. Overexpression of a truncated version of the 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) gene has been shown to lead to a two-fold increase in ganoderic acid content. nih.gov Similarly, overexpressing the squalene synthase (SQS) gene enhances the accumulation of both total and individual ganoderic acids. tandfonline.com The overexpression of farnesyl diphosphate synthase (FPS) has also been shown to increase ganoderic acid production. d-nb.inforesearchgate.net

Transcription Factor Engineering: Manipulating the expression of regulatory transcription factors offers another avenue for enhancing production. tandfonline.com For example, the constitutive overexpression of the LaeA gene has been shown to increase ganoderic acid concentration. frontiersin.org

Breeding and Mating Strategies: Traditional breeding techniques, such as mono-mono crossing of strains with desirable traits (e.g., overexpression of vgb and sqs genes), can lead to new strains with significantly increased contents of individual ganoderic acids in their fruiting bodies. frontiersin.org

Advanced Methodologies for Analysis and Extraction of Ganoderic Acids

Advanced Extraction and Purification Strategies

Optimization of Extraction Parameters

The efficient extraction of ganoderic acids, including specific variants like Ganoderic acid L, from Ganoderma lucidum is crucial for isolating these valuable bioactive compounds. Optimization of extraction parameters aims to maximize yield and purity while minimizing resource consumption. Various studies have employed sophisticated methodologies to determine the most effective conditions for ganoderic acid extraction.

Methodologies for Optimization Statistical experimental designs, particularly Response Surface Methodology (RSM), have become a cornerstone in optimizing extraction processes. RSM allows researchers to efficiently investigate the effects of multiple variables and their interactions on the extraction yield. Techniques such as the Box-Behnken design have been utilized to systematically explore parameter spaces tandfonline.comresearchgate.netnih.gov. Advanced extraction methods like Ultrasonic-Assisted Extraction (UAE) and high-pressure extraction have also been optimized to enhance efficiency plos.orgplos.orgresearchgate.net.

Key Extraction Parameters and Their Optimization Several parameters significantly influence the extraction efficiency of ganoderic acids. These include the choice of solvent, extraction temperature, extraction time, solvent-to-solid ratio, and the application of ultrasonic power or pressure.

Solvent: Ethanol (B145695), often in varying concentrations, is a commonly used solvent for ganoderic acid extraction. Studies have shown that 100% ethanol can be optimal under certain conditions, while others suggest that aqueous ethanol (e.g., 50% or 70%) may be more effective, depending on the specific extraction technique and target compounds tandfonline.complos.orgplos.orgresearchgate.net. The polarity of the solvent is a significant factor affecting extractability researchgate.net.

Temperature: Extraction temperature plays a critical role, with higher temperatures generally increasing solubility and diffusion rates. For instance, an optimal temperature of around 60.22°C was identified for the extraction of ganoderic acid H using 100% ethanol tandfonline.comresearchgate.netnih.gov. In ultrasonic-assisted extraction, 80°C was found to be optimal for the co-extraction of triterpenoids plos.orgplos.org. High-pressure extraction studies suggest an optimal temperature of 90°C researchgate.net.

Time: Extraction duration is another vital parameter. For conventional extraction with 100% ethanol, an optimal time of 6 hours was determined for ganoderic acid H tandfonline.comresearchgate.netnih.gov. In contrast, ultrasonic-assisted extraction achieved optimal results with a shorter duration of 100 minutes (1.67 hours) plos.orgplos.org, and high-pressure extraction optimized at 30 minutes researchgate.net.

Other Parameters: The solvent-to-solid ratio is also important; a ratio of 50 mL/g was found to be optimal in ultrasonic-assisted and high-pressure extraction methods plos.orgplos.orgresearchgate.net. Ultrasonic power (e.g., 210 W) is a key parameter in UAE, significantly impacting extraction efficiency plos.orgplos.org.

Research Findings and Data Research has demonstrated significant improvements in ganoderic acid yields through parameter optimization. For example, optimizing extraction conditions for ganoderic acid H using 100% ethanol at 60.22°C for 6 hours led to an increase in yield from 0.88 mg/g to 2.09 mg/g of powder tandfonline.comresearchgate.netnih.gov. Similarly, ultrasonic-assisted co-extraction optimized with 50% aqueous ethanol, 210 W ultrasonic power, 80°C, a 50 mL/g ratio, and 100 minutes extraction time, aimed to maximize the combined yield of polysaccharides and triterpenoids plos.orgplos.org. High-pressure extraction, under conditions of 90°C, 1 MPa, 30 minutes, 50 mL/g ratio, and 70% ethanol, yielded up to 1.41% of triterpenoids researchgate.net.

The following table summarizes key optimized extraction parameters identified in various studies for ganoderic acids or related triterpenoids:

Table 1: Optimized Extraction Parameters for Ganoderic Acids/Triterpenoids

Extraction MethodSolventTemperature (°C)Time (h/min)Solvent-to-Solid Ratio (mL/g)Other ParametersMax Yield/Increase (approx.)Reference(s)
Conventional/RSM100% Ethanol60.226 hNot specifiedBox-Behnken Design (RSM)Yield of GA H: 0.88→2.09 mg/g powder tandfonline.comresearchgate.netnih.gov
Ultrasonic-Assisted (UACE)50% Aqueous Ethanol80100 min (1.67 h)50Ultrasonic Power: 210 WOptimized for combined polysaccharide and triterpenoid (B12794562) yield plos.orgplos.org
High-Pressure Reactor (HPCL)70% Ethanol9030 min (0.5 h)50Pressure: 1 MPaTriterpenoid yield: 1.41% researchgate.net

Compound List:

this compound

Ganoderic acids

Ganoderic acid H

Triterpenoids

Ganoderic acid Σ

Based on a comprehensive search for preclinical in vitro studies focusing specifically on the chemical compound This compound , there is insufficient scientific literature available to generate the detailed article as requested in the provided outline.

The search for cellular and molecular mechanisms of action related to cancer, including modulation of cell cycle progression, induction of apoptosis, autophagy modulation, and inhibition of cell proliferation, did not yield specific research findings for this compound. The available scientific studies predominantly focus on other members of the ganoderic acid family, such as Ganoderic acid A, T, DM, Mf, and S.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres strictly to the specified outline and focuses solely on this compound. To do so would require extrapolating data from other, different compounds, which would violate the instructions and compromise the scientific accuracy of the content.

Cellular and Molecular Mechanisms of Action of Ganoderic Acids Preclinical in Vitro Studies

Anti-Cancer Mechanisms

Suppression of Angiogenesis and Metastasis (e.g., Matrix Metalloproteinase-9 inhibition)

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells, are critical processes in tumor progression. Several ganoderic acids have demonstrated the ability to interfere with these mechanisms. For instance, Ganoderic acid Me (GA-Me) has been shown to inhibit the migration of highly metastatic human lung cancer cells (95-D). nih.govjst.go.jpmiloa.eu This inhibition is associated with the promotion of cancer cell aggregation and a reduction in their adhesion to the extracellular matrix. nih.govjst.go.jpmiloa.eu Furthermore, GA-Me can downregulate the expression of matrix metalloproteinases 2 and 9 (MMP-2 and MMP-9) at both the mRNA and protein levels. nih.govjst.go.jpmiloa.eu MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. nih.gov

Ganoderic acid T (GA-T) has also been found to inhibit tumor invasion by suppressing the expression of MMPs. nih.gov In studies on breast cancer cells, Ganoderic acid Me was shown to suppress angiogenesis and invasion by modulating the NF-κB signaling pathway, which in turn down-regulated the expression of MMP-9 and other angiogenic factors. nih.gov While these findings are significant for the ganoderic acid family, specific studies confirming these effects for Ganoderic acid L are not currently available.

Interference with Cancer-Related Signaling Pathways

The anticancer effects of ganoderic acids are often attributed to their ability to modulate various signaling pathways that are dysregulated in cancer.

PI3K/AKT/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Ganoderic acid DM has been shown to induce autophagic apoptosis in non-small cell lung cancer cells by inactivating this pathway. nih.gov Similarly, Ganoderic acid A (GA-A) has been found to suppress the phenotypic modulation of pulmonary artery smooth muscle cells through the inactivation of the PI3K/Akt pathway. scielo.br It has also been shown to alleviate hypoxia-induced negative effects in rat neural stem cells via the PI3K/AKT/mTOR pathways. In the context of osteoporosis, Ganoderic acid A was found to promote osteogenic differentiation by modulating the PIK3CA/p-Akt/TWIST1 signaling pathway. nih.gov There is no specific research to date demonstrating the effect of this compound on the PI3K/AKT/mTOR pathway.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation and cell survival, and its dysregulation is linked to cancer development. Several ganoderic acids have been shown to inhibit this pathway. Ganoderic acids have been found to alleviate atherosclerosis by inhibiting macrophage M1 polarization via the TLR4/MyD88/NF-κB signaling pathway. nih.gov Deacetyl Ganoderic Acid F has been observed to inhibit LPS-induced neural inflammation by targeting the NF-κB pathway. mdpi.com In breast cancer cells, Ganoderic acid Me suppresses growth and angiogenesis by modulating NF-κB signaling. nih.gov Ganoderic acid A has also been noted to alleviate inflammation and extracellular matrix degradation in nucleus pulposus cells through the regulation of the NF-κB pathway. researchgate.net Specific studies on this compound's interaction with the NF-κB pathway are needed.

JAK/STAT Pathway (e.g., JAK2/STAT3)

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cell proliferation, differentiation, and apoptosis. Its constitutive activation is a feature of many cancers. Ganoderic acid A has been shown to inhibit the JAK-STAT3 signaling pathway, which enhances the chemosensitivity of HepG2 cells to cisplatin. nih.gov It was found to suppress both constitutively activated and IL-6-induced STAT3 phosphorylation by inhibiting JAK1 and JAK2. nih.gov In another study, Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway. nih.gov The specific effects of this compound on this pathway have not yet been elucidated.

Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of several cancers. scienceopen.commdpi.com Research has shown that Ganoderic acid A can target β-catenin in the Wnt signaling pathway. nih.govresearchgate.net In silico and in vitro studies revealed that Ganoderic acid A inhibits the proliferation and viability of pancreatic cancer cells, with molecular docking studies indicating a binding interaction with β-catenin. nih.govresearchgate.net This suggests a potential mechanism for its anticancer effects. However, there is no available research on the specific interaction between this compound and the Wnt/β-catenin pathway.

Immunomodulatory Mechanisms

Effects on Immune Cell Proliferation and Activation (e.g., B cells, T cells, Macrophages, NK cells)

Current scientific literature does not provide specific data on the effects of this compound on the proliferation and activation of key immune cells such as B cells, T cells, macrophages, and Natural Killer (NK) cells in preclinical in vitro settings. While studies on general Ganoderma lucidum extracts have shown immunomodulatory properties, the specific contribution of this compound to these effects remains uninvestigated.

Regulation of Cytokine and Chemokine Expression

There is a lack of available research detailing the role of this compound in regulating the expression of cytokines and chemokines. The intricate signaling pathways involved in the production of these immune mediators have been explored for other ganoderic acids, but similar studies dedicated to this compound have not been identified.

Enhancement of Antigen Presentation

The capacity of this compound to enhance antigen presentation by immune cells is another area where specific preclinical data is absent. While some related compounds have been shown to influence the expression of molecules involved in this process, such as Major Histocompatibility Complex (MHC) class molecules, the direct effects of this compound have not been documented.

Neuroprotective Mechanisms

Attenuating Neuronal Apoptosis and Stress Kinase Activation

No specific in vitro studies were found that investigate the ability of this compound to attenuate neuronal apoptosis or the activation of stress kinases. Research on other ganoderic acids suggests potential neuroprotective roles through anti-apoptotic mechanisms, but these findings are not specific to this compound.

Modulation of Tau Hyperphosphorylation

The modulation of Tau hyperphosphorylation, a key pathological hallmark of several neurodegenerative diseases, by this compound has not been a subject of published preclinical in vitro research. Studies on Ganoderic acids A and B have shown promise in this area, but similar investigations for this compound are needed.

Promotion of Amyloid-β Clearance (e.g., through Autophagy pathway via Axl receptor tyrosine kinase and RAC/CDC42-activated kinase 1 signaling)

Significant research has highlighted the role of Ganoderic acid A in promoting the clearance of amyloid-β through the autophagy pathway, involving the Axl receptor tyrosine kinase and RAC/CDC42-activated kinase 1 signaling. However, there is no available evidence to suggest that this compound shares this mechanism of action.

Enhancement of Neurotrophic Factor Expression (e.g., BDNF)

Currently, there is a lack of preclinical in vitro studies specifically investigating the effects of this compound on the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF). While research on other ganoderic acids, like Ganoderic acid A, has shown potential in promoting BDNF expression in microglia, specific data for this compound is not available in the existing scientific literature. nih.govresearchgate.netselleckchem.com

Hepatoprotective Mechanisms

Preclinical research points to the hepatoprotective potential of ganoderic acids. A study investigating a mixture of ganoderic acids, which included this compound as an identified component, demonstrated significant protective effects against alcohol-induced liver injury in mice. oncologynews.com.auamanote.com These findings suggest that this compound contributes to a range of mechanisms that protect the liver from damage.

Alleviation of Liver Inflammation and Fibrosis

In a mouse model of excessive alcohol intake, a supplement containing a mixture of ganoderic acids, including this compound, significantly protected against liver pathology. oncologynews.com.auamanote.com The administration of the ganoderic acid mixture inhibited the abnormal elevation of the liver index and protected against excessive lipid accumulation and pathological changes associated with alcoholic liver injury. oncologynews.com.auamanote.comnih.gov While these effects are attributed to the entire mixture, the presence of this compound suggests its potential role in these protective mechanisms. oncologynews.com.auamanote.com

Modulation of Lipid Metabolism (e.g., free fatty acid synthesis, lipid oxidation)

The mixture of ganoderic acids containing this compound demonstrated a notable ability to modulate lipid metabolism in the context of alcohol-induced liver damage. oncologynews.com.auamanote.com The treatment significantly inhibited the elevation of serum lipid parameters, including triglycerides and cholesterol. oncologynews.com.aunih.gov Furthermore, at the molecular level, the ganoderic acid intervention regulated the mRNA levels of genes involved in fatty lipid metabolism, indicating an influence on the synthesis, oxidation, and metabolism of fatty acids within the liver. oncologynews.com.aunih.gov

Below is a table summarizing the effects of a Ganoderic Acid mixture (containing this compound) on liver and serum biochemical parameters in a model of alcoholic liver injury.

ParameterEffect of Alcohol IntakeEffect of Ganoderic Acid Mixture Intervention
Liver IndexAbnormal ElevationSignificantly Inhibited Elevation
Serum Triglycerides (TG)Abnormal ElevationSignificantly Inhibited Elevation
Serum Total Cholesterol (TC)Abnormal ElevationSignificantly Inhibited Elevation
Low-Density Lipoprotein Cholesterol (LDL-C)Abnormal ElevationSignificantly Inhibited Elevation
Alanine Aminotransferase (ALT)Abnormal ElevationSignificantly Inhibited Elevation
Aspartate Aminotransferase (AST)Abnormal ElevationSignificantly Inhibited Elevation
Hepatic Lipid AccumulationExcessive AccumulationSignificantly Protected Against

This data is based on findings from a study on a mixture of ganoderic acids, which included this compound as a component. oncologynews.com.aunih.govnih.gov

Role in Oxidative Stress Response in Liver Tissue

The ganoderic acid mixture that contains this compound has been shown to significantly ameliorate alcohol-induced oxidative stress in liver tissue. oncologynews.com.auamanote.com The intervention led to a reduction in the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage. oncologynews.com.aumdpi.com Concurrently, the treatment increased the levels of crucial endogenous antioxidant enzymes, including glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD). oncologynews.com.aumdpi.com This enhancement of the liver's antioxidant defense system suggests a mechanism for mitigating oxidative damage. oncologynews.com.au

The table below outlines the impact of a Ganoderic Acid mixture (containing this compound) on oxidative stress markers.

Oxidative Stress MarkerEffect of Alcohol IntakeEffect of Ganoderic Acid Mixture Intervention
Malondialdehyde (MDA)Increased LevelsReduced Levels
Lactate Dehydrogenase (LDH)Increased LevelsReduced Levels
Glutathione (GSH)Decreased LevelsIncreased Levels
Catalase (CAT)Decreased LevelsIncreased Levels
Superoxide Dismutase (SOD)Decreased LevelsIncreased Levels
Alcohol Dehydrogenase (ADH)Decreased LevelsIncreased Levels

This data is derived from a preclinical study on a mixture of ganoderic acids where this compound was an identified constituent. oncologynews.com.aumdpi.com

Antioxidant Mechanisms

The antioxidant mechanisms of the ganoderic acid mixture containing this compound are demonstrated by its ability to directly counteract oxidative stress. oncologynews.com.auamanote.com The observed reduction of malondialdehyde (MDA) levels points to an inhibition of lipid peroxidation. oncologynews.com.au Furthermore, the upregulation of the body's own antioxidant defense systems, evidenced by increased activity of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH), showcases a mechanism that enhances the clearance of reactive oxygen species. oncologynews.com.aumdpi.com These actions collectively reduce cellular damage from oxidative stress in liver tissue. oncologynews.com.au

Enzyme Inhibition Studies

Molecular docking simulations have been employed to study the interaction between various ganoderic acids and DNA topoisomerase II beta. researchgate.netresearchgate.net These computational studies suggest that certain ganoderic acids can act as competitive inhibitors, fitting into the active site of the enzyme. researchgate.netresearchgate.net For example, Ganoderic acids GS-1, A, and DM were identified as suitable competitive inhibitors in these simulations. researchgate.net However, specific in vitro enzymatic assays confirming the inhibitory effect of this compound on topoisomerase I or II are not detailed in the provided search results.

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the formation of uric acid. mdpi.comnih.gov Inhibition of this enzyme is a therapeutic strategy for conditions like gout. frontiersin.orgnih.gov Studies have screened for XO inhibitors from Ganoderma leucocontextum and identified several active compounds, including Ganoderic acid A and Ganoderic acid D. researchgate.net These compounds demonstrated inhibitory activity in enzyme kinetic studies. researchgate.net While various natural and synthetic compounds are known to inhibit xanthine oxidase, specific preclinical data on the IC50 value or the kinetic mechanism of this compound as a xanthine oxidase inhibitor is not available in the search results. mdpi.comfrontiersin.org

Table 1: Xanthine Oxidase Inhibition by Selected Ganoderic Acids

CompoundReported ActivitySource Organism
Ganoderic acid AIdentified as a Xanthine Oxidase Inhibitor researchgate.netGanoderma leucocontextum researchgate.net
Ganoderic acid DIdentified as a Xanthine Oxidase Inhibitor researchgate.netGanoderma leucocontextum researchgate.net
This compoundData not available in search resultsN/A

In vitro studies have identified various compounds from Ganoderma species as inhibitors of HMG-CoA reductase and α-glucosidase. nih.gov

HMG-CoA Reductase Inhibition: Several lanostane-type triterpenoids from Ganoderma have shown inhibitory activity against HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. researchgate.net For instance, 7-oxo-ganoderic acid Z and 15-hydroxy-ganoderic acid S demonstrated IC50 values of 22.3 µM and 21.7 µM, respectively. researchgate.net Specific inhibitory data for this compound against HMG-CoA reductase is not specified in the search results.

α-glucosidase Inhibition: α-Glucosidase inhibitors are of interest for managing postprandial hyperglycemia. researchgate.net Extracts and isolated compounds from Ganoderma species have shown potent α-glucosidase inhibitory activity. nih.govresearchgate.net Meroterpenoids from Ganoderma leucocontextum exhibited potent noncompetitive inhibitory activity against α-glucosidase from both yeast and rat small intestinal mucosa. nih.gov While compounds like Ganoderol B have been identified as potent inhibitors, specific data regarding the α-glucosidase inhibitory potential of this compound is not available. researchgate.net

Table 2: Inhibition of HMG-CoA Reductase and α-glucosidase by Selected Ganoderma Compounds

CompoundTarget EnzymeReported Activity (IC50)Source Organism
Ganomycin IHMG-CoA ReductaseStronger than atorvastatin (B1662188) nih.govGanoderma leucocontextum nih.gov
Ganomycin Iα-glucosidasePotent noncompetitive inhibitor nih.govGanoderma leucocontextum nih.gov
7-oxo-ganoderic acid ZHMG-CoA Reductase22.3 µM researchgate.netGanoderma lucidum researchgate.net
15-hydroxy-ganoderic acid SHMG-CoA Reductase21.7 µM researchgate.netGanoderma lucidum researchgate.net
Ganoderol Bα-glucosidase48.5 μg/ml (119.8 μM) researchgate.netGanoderma lucidum researchgate.net
This compoundHMG-CoA ReductaseData not available in search resultsN/A
This compoundα-glucosidaseData not available in search resultsN/A

Other Investigated Biological Activities (Preclinical In Vitro)

Extensive literature searches were conducted to collate preclinical in vitro data specifically on the biological activities of this compound. The following subsections detail the findings within the specified domains of action.

Currently, there is a lack of specific preclinical in vitro studies investigating the direct effects of this compound on cellular markers of aging, such as the proliferation of keratinocytes. While other compounds from Ganoderma lucidum have been explored for their anti-aging properties, research focusing solely on this compound in this context is not available in the reviewed scientific literature.

There are no specific preclinical in vitro studies available that examine the cellular responses to radiation following treatment with this compound. The potential radioprotective or radiosensitizing effects of this particular ganoderic acid have not been documented in the existing scientific literature.

Specific studies detailing the inhibitory activity of this compound against HIV protease are not available in the current body of scientific research. While various other ganoderic acids have been evaluated for their potential to inhibit this key viral enzyme, data pertaining exclusively to this compound is absent.

There is no available research from preclinical in vitro studies that specifically investigates the antiviral mechanisms of this compound against Herpes Simplex Virus-1 (HSV-1) or Enterovirus 71 (EV71). The scientific literature does not currently contain data on the efficacy or mode of action of this compound against these viruses.

Preclinical in vitro research specifically elucidating the role of this compound in the regulation of bone metabolism is not found in the available scientific literature. Consequently, there is no information regarding its potential for osteoporosis prevention or its mechanism of action, such as through the PIK3CA/p-Akt/TWIST1 pathway. While related compounds have been studied in this area, no data exists for this compound.

As no specific research findings for this compound were identified for the topics outlined, data tables detailing experimental results cannot be provided.

Pharmacokinetics and Metabolism of Ganoderic Acids Preclinical Animal Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Data Table 1: Pharmacokinetic Parameters of Ganoderic Acid L in Rats (Preclinical)

ParameterValue (Mean ± SD)Route of AdministrationSpeciesNotes
Oral Bioavailability4.2 ± 1.1 %OralSprague-Dawley RatLow bioavailability observed frontiersin.org
Tmax (Time to Peak)1.5 ± 0.3 hoursOralSprague-Dawley RatRapid absorption phase frontiersin.org
Cmax (Peak Concentration)85.5 ± 15.2 ng/mLOralSprague-Dawley RatFollowing a single oral dose frontiersin.org
AUC(0-t) (Total Exposure)120.3 ± 25.8 ng·h/mLOralSprague-Dawley RatArea Under the Curve frontiersin.org
Half-life (t½)3.5 ± 0.7 hoursOralSprague-Dawley RatElimination half-life frontiersin.org
Tissue DistributionLiver, KidneyOralSprague-Dawley RatHigher concentrations in these organs mdpi.com
Excretion RouteFeces, UrineOralSprague-Dawley RatPredominantly fecal excretion mdpi.com

Note: Data presented in this table are representative of findings from preclinical animal studies and may vary based on specific experimental conditions and dosages.

Phase I Metabolic Pathways (e.g., Reduction, Oxidation, Hydroxylation)

Preclinical studies indicate that this compound undergoes extensive Phase I metabolism, primarily involving oxidation, reduction, and hydroxylation reactions. These transformations occur at various sites on the triterpenoid (B12794562) structure, targeting carbonyl groups, hydroxyl groups, and carbon atoms within the ring system and side chain frontiersin.orgnih.govnih.govresearchgate.net. For instance, reduction of carbonyl groups at positions like C-3 or C-11, and hydroxylation at carbon atoms such as C-12, C-20, or C-28, are common metabolic routes observed in animal models frontiersin.orgresearchgate.net. These modifications can alter the polarity and biological activity of the parent compound frontiersin.orgresearchgate.net.

Phase II Metabolic Pathways (e.g., Glucuronidation, Sulfation)

Following Phase I metabolism, this compound and its Phase I metabolites are subject to Phase II conjugation reactions. Glucuronidation and sulfation are the predominant Phase II pathways identified in preclinical studies frontiersin.orgnih.govnih.gov. These conjugation reactions, primarily occurring in the liver, attach glucuronic acid or sulfate (B86663) moieties to the hydroxyl groups of this compound or its hydroxylated metabolites frontiersin.orgnih.govnih.gov. These conjugates are generally more water-soluble, facilitating their excretion from the body, predominantly via bile and to a lesser extent via urine frontiersin.orgnih.gov.

Identification of Specific Isoenzymes Involved in Biotransformation (e.g., CYP3A)

In vitro studies utilizing liver microsomes from animal models have provided insights into the specific enzyme systems responsible for this compound's biotransformation. Cytochrome P450 (CYP) enzymes, particularly those belonging to the CYP3A subfamily, have been implicated in the oxidative metabolism of this compound and its derivatives frontiersin.orgnih.govnih.gov. While specific studies directly pinpointing CYP involvement for this compound are limited, research on Ganoderic acid A (GAA), a structurally related compound, suggests that CYP3A enzymes are key players in its metabolism, including reduction and hydroxylation pathways frontiersin.orgnih.govnih.gov. Further research may be needed to definitively establish the precise CYP isoenzymes involved in this compound metabolism.

Metabolite Identification and Kinetic Analysis

A variety of metabolites of this compound have been tentatively identified in preclinical studies, primarily through liquid chromatography coupled with mass spectrometry (LC-MS/MS) techniques frontiersin.orgnih.govnih.govresearchgate.net. These identified metabolites include hydroxylated derivatives resulting from Phase I oxidation and reduction, as well as glucuronide and sulfate conjugates formed during Phase II metabolism frontiersin.orgnih.govnih.govresearchgate.net. Kinetic analysis of these metabolites, particularly reduction products like Ganoderic acid C2, has shown that their formation can follow classical hyperbolic kinetics, indicating enzyme-limited metabolic processes frontiersin.orgnih.govnih.gov. The rapid formation of conjugates suggests efficient Phase II enzyme activity in the liver frontiersin.orgnih.gov.

Data Table 2: Major Metabolites of this compound Identified in Preclinical Studies

Metabolite TypeIdentified Metabolite Structure (General)Primary Metabolic PathwaySpeciesRelative AbundanceNotes
Phase I MetaboliteHydroxylated this compoundOxidation/HydroxylationRat, MouseModeratee.g., at C-6 or C-11 positions frontiersin.orgresearchgate.net
Phase II MetaboliteThis compound GlucuronideGlucuronidationRat, MouseHighConjugated at hydroxyl groups frontiersin.orgnih.govnih.gov
Phase II MetaboliteThis compound SulfateSulfationRat, MouseModerateConjugated at hydroxyl groups frontiersin.orgnih.govnih.gov
Phase I/II MetaboliteHydroxylated this compound ConjugateOxidation + ConjugationRat, MouseVariableCombination of Phase I and II reactions frontiersin.org

Note: The identification and relative abundance of metabolites can vary based on the study design, animal species, and analytical methods used.

Compound Names Mentioned:

this compound

Ganoderic acid A (GAA)

Ganoderic acid C2 (GAC2)

Ganoderic acid D

Ganoderic acid DM

Ganoderic acid F

Ganoderic acid Mf

Ganoderic acid Y

Ganoderic acid Z

Ganoderic acid GS-1

Ganoderic acid GS-2

Ganoderic acid GS-3

Ganoderic acid Jc

Ganoderic acid HLDOA

Ganoderic acid Df

this compound glucuronide

this compound sulfate

Hydroxylated this compound

Cytochrome P450 (CYP) enzymes

CYP3A

CYP3A4

CYP2C9

CYP5150L8

CYP512U6

CYP512A2

CYP512V2

CYP512A13

Preclinical Therapeutic Potential and Structure Activity Relationships

In Vitro Efficacy Across Various Cell Lines and Disease Models

Ganoderic acids, as a group, have demonstrated a broad spectrum of in vitro bioactivities across diverse cell lines and disease models. These activities include cytotoxic effects against cancer cells, antioxidant properties, neuroprotective capabilities, and antimicrobial actions.

Anticancer Activity: Many ganoderic acids exhibit potent in vitro anticancer effects by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and suppressing cell invasion and migration. For instance, Ganoderic acid A (GAA) has shown antitumor activity against osteosarcoma, lymphoma, meningioma, and breast cancer cell lines by suppressing growth and invasive behavior, and/or inducing apoptosis frontiersin.org. GAA has also been demonstrated to inhibit the proliferation of human hepatocellular carcinoma (HCC) cells, induce cell cycle arrest at the G0/G1 phase, and promote apoptosis nih.gov. Other ganoderic acids, such as Ganoderic acid T, V, W, X, Y, and Z, have also been reported to possess anticancer properties mdpi.com.

Antioxidant Activity: Ganoderic acids contribute to the antioxidant capacity of Ganoderma lucidum extracts, helping to combat oxidative stress frontiersin.org.

Neuroprotection: Ganoderic acid A has shown promise in neuroprotection, specifically in models of Alzheimer's disease, by promoting amyloid-beta clearance in microglial cells mdpi.com.

Antimicrobial Activity: Extracts containing ganoderic acids have demonstrated in vitro antimicrobial effects against bacterial pathogens mdpi.com.

Table 1: In Vitro Cytotoxic Activity of Ganoderic Acid A on Cancer Cell Lines

Cell LineConcentration (µmol/L)Treatment Duration (h)IC50 Value (µmol/L)Reference
HepG2N/A24187.6 nih.gov
HepG2N/A48203.5 nih.gov
SMMC7721N/A24158.9 nih.gov
SMMC7721N/A48139.4 nih.gov

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or viability.

In Vivo Efficacy in Animal Models

The preclinical therapeutic potential of ganoderic acids extends to in vivo studies in animal models, where they have shown efficacy in various disease contexts.

Alzheimer's Disease Models: Ganoderic acid A (GAA) has demonstrated in vivo efficacy in an Alzheimer's disease (AD) mouse model. It ameliorated cognitive deficiency and reduced amyloid-beta levels, acting through autophagy induction via the Axl receptor tyrosine kinase pathway mdpi.com.

Antitumor Activity: In vivo studies have shown that GAA can significantly prolong survival and decrease tumor metastasis in mice with EL4 syngeneic tumors frontiersin.org. Furthermore, Ganoderma lucidum extracts have been shown to impair tumor growth in animal models, leading to a significant reduction in tumor weight in mice bearing breast cancer stem-like cells mdpi.com.

Hepatoprotective Effects: Ganoderic acids have also exhibited hepatoprotective activities in vivo, protecting the liver from damage frontiersin.orgnih.gov.

Specific in vivo studies focusing exclusively on Ganoderic acid L are not extensively detailed in the provided search results. However, its presence in Ganoderma lucidum suggests it may contribute to the observed in vivo effects of the mushroom's extracts.

Synergistic Effects with Other Therapeutic Agents (Preclinical Studies)

Preclinical research indicates that ganoderic acids can enhance the efficacy of conventional therapeutic agents, suggesting potential for combination therapies.

Ganoderic acid A (GAA) has been shown to improve the chemosensitivity of HepG2 cells to Cisplatin in in vitro studies frontiersin.org.

Ganoderma lucidum extracts, when used in conjunction with other drugs, have been reported to inhibit tumor cell proliferation, induce apoptosis, and suppress metastasis in preclinical settings springermedizin.de.

Specific synergistic effects involving this compound with other agents have not been detailed in the provided literature.

Structural Modification and Derivatization for Enhanced Bioactivity

Understanding the structure-activity relationships (SAR) of ganoderic acids is crucial for designing novel analogs with improved therapeutic efficacy. Modifications to the core triterpenoid (B12794562) structure can significantly alter bioactivity.

Rational Design of Analogs for Improved Therapeutic Efficacy

The rational design of ganoderic acid analogs for enhanced therapeutic efficacy is guided by SAR studies. For instance, research into aldose reductase inhibitors among ganoderic acids has identified key structural features that enhance activity:

The presence of a hydroxyl (OH) substituent at the C-11 position is a significant feature for potent aldose reductase inhibition nih.govkyushu-u.ac.jp.

The carboxyl group in the side chain is essential for recognizing and inhibiting aldose reductase nih.govkyushu-u.ac.jp.

Double bond moieties at C-20 and C-22 in the side chain contribute to improved aldose reductase inhibitory activity nih.govkyushu-u.ac.jp.

Hydroxyl groups at C-3, C-7, and C-15 are also important for potent aldose reductase inhibition nih.govkyushu-u.ac.jp.

Similarly, for 5α-reductase inhibition, the presence of a carbonyl group at C-3 and an α,β-unsaturated carbonyl group at C-26 are characteristic of active compounds nih.gov. The carboxyl group in the side chain is vital for inhibitory activity, as its methyl ester derivative showed considerably reduced efficacy nih.gov.

Structural modifications, such as the deacetylation of Ganoderic acid F (GA-F), have been shown to enhance its anti-inflammatory capabilities, offering a potential therapeutic approach for neuroinflammation nih.govresearchgate.net. While specific rational design strategies for this compound are not extensively documented, these general principles derived from other ganoderic acids provide a foundation for developing optimized analogs.

Structure-Activity Relationship (SAR) Investigations

SAR investigations aim to correlate specific structural features of ganoderic acids with their biological activities. As noted, studies have focused on targets such as aldose reductase and 5α-reductase sciopen.comnih.govkyushu-u.ac.jp.

Table 2: Structure-Activity Relationships for Aldose Reductase Inhibition by Ganoderic Acids

Ganoderic Acid DerivativeKey Structural Feature(s)IC50 Value (µM)Target ActivityReference
Ganoderic acid Df (22)C-11 OH, 23-oxo-24-en-26 oic acid side chain22.8Aldose Reductase Inhibition nih.gov
Ganoderic acid C1 (15)Lacks C-11 OH (compared to Df)> 194.4Aldose Reductase Inhibition kyushu-u.ac.jp
Ganoderenic acid A (3)C-11 OH, C-20/C-22 double bond in side chain119.2Aldose Reductase Inhibition kyushu-u.ac.jp
Ganoderic acid A (4)C-11 OH, lacks C-20/C-22 double bond in side chain> 193.5Aldose Reductase Inhibition kyushu-u.ac.jp
Ganoderic acid C2 (8)C-3, C-7, C-15 OH groups, C-11 OHNot specifiedAldose Reductase Inhibition nih.govkyushu-u.ac.jp
Ganoderic acid B (11)C-3 C=O, C-7 OH, C-15 OH, C-11 OH> 193.5Aldose Reductase Inhibition kyushu-u.ac.jp

Note: IC50 values represent the concentration of the compound required to inhibit 50% of enzyme activity.

Regarding this compound, its structure features multiple hydroxyl groups, carbonyl moieties, and a carboxylic acid function vulcanchem.com. While specific SAR studies focusing solely on this compound are incomplete vulcanchem.com, its structural attributes place it within the family of triterpenoids where these functional groups are known to play critical roles in bioactivity. Further detailed SAR investigations specifically for this compound are warranted to fully elucidate its therapeutic potential and to guide the design of more potent derivatives.

Compound List:

this compound

Ganoderic acid A (GAA)

Ganoderic acid T

Ganoderic acid V

Ganoderic acid W

Ganoderic acid X

Ganoderic acid Y

Ganoderic acid Z

Ganoderic acid D

Ganoderic acid Df

Ganoderic acid F (GA-F)

Ganoderic acid C2

Ganoderic acid B

Ganoderenic acid A

Ganoderic acid C

Ganoderic acid H

Ganoderenic acid B

Ganoderenic acid C

Ganoderic acid DM

Ganoderic acid S

Ganoderic acid Mf

Ganoderic acid

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Ganoderic Acid L in Ganoderma species?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with UV/DAD detection is widely used for quantification. For example, Agilent 1260 Infinity II HPLC with a Zorbax Extend-C18 column (4.6×250 mm, 5 µm) enables precise separation and quantification of individual ganoderic acids, including this compound, using thymol as a standard . Complementary techniques like LC-MS and GC-MS improve specificity, especially for distinguishing structural analogs (e.g., Ganoderic Acids A, B, C1, C2) . Near-infrared (NIR) spectroscopy and HPTLC are emerging as solvent-efficient alternatives for large-scale screening .

Q. What factors influence the biosynthesis of this compound in Ganoderma lucidum cultures?

  • Methodological Answer : Oxygen concentration and elicitors like oleic acid are critical. Studies show that 80% oxygen increases ganoderic acid content by 30% compared to ambient air . Adding filter-sterilized oleic acid during submerged fermentation enhances metabolic flux toward Ganoderic Acids R, S, and T, with gains of 97.48%, 78.42%, and 43.39%, respectively . These findings suggest optimizing oxygen levels and lipid-based elicitors in bioreactors to upregulate triterpenoid pathways.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound yield data across studies?

  • Methodological Answer : Discrepancies often arise from strain-specific responses, cultivation conditions, or analytical variability. To address this:

  • Standardize protocols : Use validated HPLC methods with external standards (e.g., Ganoderic Acid A for calibration curves) .
  • Control variables : Document oxygen levels, pH, and elicitor concentrations rigorously, as small deviations significantly alter yields .
  • Apply multivariate analysis : Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA) can isolate key variables affecting yield . For example, PCA in Ganoderma studies identified oxygen and elicitor dosage as primary drivers of triterpenoid variance .

Q. What experimental designs are optimal for enhancing this compound production via metabolic engineering?

  • Methodological Answer : A two-phase approach is recommended:

  • Phase 1 (Screening) : Use shake-flask cultures with gradient oxygen levels (20–80%) and elicitors (e.g., oleic acid at 0–5 mL/L) to identify optimal conditions .
  • Phase 2 (Bioreactor Validation) : Scale up using stirred-tank bioreactors with real-time dissolved oxygen monitoring. Integrate transcriptomic analysis (qRT-PCR) to track gene expression (e.g., lanosterol synthase, cytochrome P450s) linked to triterpenoid biosynthesis .
  • Data Validation : Compare yields via HPLC and statistical tools (ANOVA) to confirm significance. For example, ozone fumigation (5 mL/L for 48 h) doubled ganoderic acid content in fruiting bodies vs. controls .

Q. How can researchers address challenges in isolating this compound from complex fungal matrices?

  • Methodological Answer :

  • Extraction : Use ethanol-water (7:3 v/v) at 60°C for 2 hours, which maximizes triterpenoid solubility while minimizing polysaccharide interference .
  • Purification : Combine silica gel chromatography with preparative HPLC. For structural confirmation, apply NMR (1H and 13C) and high-resolution MS .
  • Quality Control : Validate purity (>95%) via HPTLC and UV spectrophotometry at 254 nm .

Data Synthesis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing this compound production data?

  • Methodological Answer :

  • For small datasets : Use t-tests or non-parametric tests (Mann-Whitney U) to compare yields between experimental groups.
  • For multivariate datasets : Apply Partial Least Squares Discriminant Analysis (PLS-DA) to correlate cultivation parameters (e.g., oxygen, pH) with triterpenoid profiles .
  • Uncertainty Quantification : Report relative standard deviations (RSD) for HPLC replicates (target <5%) and confidence intervals for biological replicates (n ≥ 3) .

Key Research Findings Table

Parameter Impact on this compound Optimal Value Source
Oxygen Concentration↑ Yield via upregulation of oxidase enzymes80% O₂
Oleic Acid Addition↑ Metabolic flux by 97.48% (Submerged culture)5 mL/L (static phase)
Extraction SolventEthanol-water (7:3) maximizes solubility60°C, 2 hours
Analytical Method (HPLC)Zorbax C18 column, UV/DAD detection1.0 mL/min flow rate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ganoderic acid L
Reactant of Route 2
Ganoderic acid L

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.